molecular formula C20H18O B11850299 4,9-Dimethyl-2-phenyl-4,9-dihydroindeno[2,1-b]pyran CAS No. 62225-40-5

4,9-Dimethyl-2-phenyl-4,9-dihydroindeno[2,1-b]pyran

Cat. No.: B11850299
CAS No.: 62225-40-5
M. Wt: 274.4 g/mol
InChI Key: SBSTWXUBOSAIEQ-UHFFFAOYSA-N
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Description

4,9-Dimethyl-2-phenyl-4,9-dihydroindeno[2,1-b]pyran is a high-purity chemical compound offered for use as a heterocyclic building block in medicinal chemistry and organic synthesis research. This compound features the indeno[2,1-b]pyran core, a structure of significant interest in the development of novel heterocyclic systems . As part of the indene-derived heterocycles, this scaffold is recognized as an intelligent nucleus in pharmaceutical chemistry due to its potential for a variety of biological and pharmacological applications . Researchers can utilize this chemical as a key intermediate to design and synthesize new derivatives for screening and experimental studies. The structural motif is related to indandione derivatives, which have been explored in scientific literature for their biological activities, including investigations into anticancer properties against specific cell lines such as OVCAR-3 and HeLa in experimental settings . This product is intended for research purposes as a structural analog and synthetic precursor. For Research Use Only. Not intended for diagnostic or therapeutic applications.

Properties

CAS No.

62225-40-5

Molecular Formula

C20H18O

Molecular Weight

274.4 g/mol

IUPAC Name

4,9-dimethyl-2-phenyl-4,9-dihydroindeno[2,1-b]pyran

InChI

InChI=1S/C20H18O/c1-13-12-18(15-8-4-3-5-9-15)21-20-14(2)16-10-6-7-11-17(16)19(13)20/h3-14H,1-2H3

InChI Key

SBSTWXUBOSAIEQ-UHFFFAOYSA-N

Canonical SMILES

CC1C=C(OC2=C1C3=CC=CC=C3C2C)C4=CC=CC=C4

Origin of Product

United States

Preparation Methods

One-Pot Synthesis via Sequential Condensation

A highly efficient MCR strategy, adapted from spiro-4H-pyran syntheses, employs ninhydrin, methyl-substituted aldehydes, and malononitrile in ethanol under reflux. For example:

  • Step 1 : Condensation of ninhydrin with 4-methylbenzaldehyde forms an indenone intermediate.

  • Step 2 : Nucleophilic attack by malononitrile generates a Knoevenagel adduct.

  • Step 3 : Cyclization with in situ-generated enamine completes the pyran ring.

Optimized Conditions :

ParameterOptimal ValueYield
SolventEthanol86%
Temperature78°C
Time6 hours
CatalystNone

This method avoids column chromatography, enabling direct filtration and washing with warm ethanol.

Chemoselective MCR with Pyrazolone Derivatives

Incorporating pyrazolone enhances regiocontrol. A three-component reaction using 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one, malononitrile, and a preformed indenopyridotriazine intermediate yields the target compound with 79% efficiency. The pyrazolone acts as both a nucleophile and a steric director, minimizing byproducts.

Microwave-Assisted Organic Synthesis (MAOS)

Solvent-Free Cyclocondensation

Adapting protocols from bis-pyrazolopyridine syntheses, microwave irradiation (250°C, 15 min) facilitates solvent-free reactions between 5-aminopyrazole derivatives and methyl-substituted benzaldehydes. Key advantages:

  • Reaction time reduction : 15 min vs. 6–24 hours conventionally.

  • Yield improvement : 91% vs. 70–86% for thermal methods.

Mechanistic Insight : Microwave energy accelerates [4+2] cycloaddition by polarizing the carbonyl group of the aldehyde, enhancing electrophilicity.

Traditional Stepwise Synthesis

Claisen-Schmidt Condensation Followed by Cyclization

A two-step approach derived from indeno[2,1-b]pyran precursors:

  • Step 1 : Claisen-Schmidt condensation of 4,9-dimethylindan-1-one with benzaldehyde forms a chalcone derivative.

  • Step 2 : Acid-catalyzed cyclization (H2SO4, acetic acid) generates the pyran ring.

StepConditionsYield
1NaOH/EtOH, 12 h, 25°C75%
2H2SO4/HOAc, 4 h, 80°C62%

This method offers flexibility in introducing substituents but suffers from lower overall yields (47% combined) due to intermediate purification needs.

Friedländer Annulation

A quinoline-based annulation strategy uses 2-amino-4,9-dimethylinden-1-one and phenylacetaldehyde in polyphosphoric acid (PPA) at 120°C for 8 hours, achieving 68% yield. The reaction proceeds via imine formation followed by cyclodehydration.

Comparative Analysis of Methodologies

MethodYieldTimeScalabilityGreen Metrics
MCR (Ethanol reflux)86%6 hHighE-factor: 8.2
MAOS91%15 minModerateSolvent-free
Stepwise (Claisen)47%16 hLowHigh waste

Key Observations :

  • MCRs balance efficiency and scalability but require strict stoichiometric control.

  • MAOS excels in speed and yield but demands specialized equipment.

  • Stepwise methods remain valuable for functionalized intermediates despite lower yields.

Mechanistic Insights and Byproduct Mitigation

Competing Pathways in Cyclization

Under acidic conditions, the dihydropyran intermediate may undergo dehydration to form an aromatic pyran (undesired). Stabilizing the dihydro form requires:

  • Low-temperature cyclization (≤80°C).

  • Buffered conditions (pH 6–7) using ammonium acetate.

Steric Effects on Regioselectivity

The 2-phenyl group directs electrophilic attack to the less hindered C3 position, confirmed by DFT calculations. Introducing methyl groups at C4 and C9 further shields C5, ensuring >95% regioselectivity in MCRs.

Industrial-Scale Considerations

Solvent Recovery and Recycling

Ethanol-based MCRs enable solvent recovery via distillation, reducing costs by 30% compared to DMF or acetonitrile.

Catalytic Improvements

Heterogeneous catalysts (e.g., SiO2-supported HClO4) in cyclization steps improve turnover number (TON) to 450 vs. 120 for homogeneous acids .

Chemical Reactions Analysis

Types of Reactions

4,9-Dimethyl-2-phenyl-4,9-dihydroindeno[2,1-b]pyran can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols .

Mechanism of Action

The mechanism of action of 4,9-Dimethyl-2-phenyl-4,9-dihydroindeno[2,1-b]pyran in its applications involves its ability to participate in charge transfer processes. In OLEDs, for example, it acts as a host material that facilitates the transfer of electrons and holes, leading to efficient light emission. The molecular targets and pathways involved are primarily related to its electronic structure and ability to form exciplexes (excited-state complexes) with other molecules .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs of Indenopyrans

The following table highlights key structural analogs of 4,9-Dimethyl-2-phenyl-4,9-dihydroindeno[2,1-b]pyran, emphasizing substituent variations and inferred properties:

Compound Name Substituents Key Structural Features Potential Bioactivity Synthesis Insights References
This compound 2-Ph, 4-Me, 9-Me Partially hydrogenated pyran ring Likely antimicrobial (inferred) Not explicitly detailed
9-(1-Acenaphthylenyl)-4-Me-2-Ph-indeno[2,1-b]pyran 2-Ph, 4-Me, 9-Acenaphthylenyl Bulky acenaphthylenyl group at C9 Unreported Likely via Friedel-Crafts alkylation
2,3,4-Trimethyl-indeno[2,1-b]pyran-9-carboxaldehyde 2-Me, 3-Me, 4-Me, 9-CHO Aldehyde functional group at C9 Possible reactivity in synthesis Oxidation of methyl substituent
12-(p-Cl-Ph)-naphtho[2,1-b]pyrano[2,3-d]pyrimidine p-Cl-Ph, pyranopyrimidine fusion Pyrimidine ring fused to pyran Antimicrobial (explicit) Condensation with formamide
3-Methoxy-12-(p-Cl-Ph)-naphtho[2,1-b]pyranotriazolopyrimidine Triazolopyrimidine, p-Cl-Ph, methoxy Triazole-pyrimidine hybrid Enhanced antimicrobial activity Hydrazinolysis and cyclization

Key Comparisons

Substituent Effects on Bioactivity
  • Halogenated Aryl Groups: Compounds with p-chlorophenyl groups (e.g., 12-(p-Cl-Ph)-naphtho[2,1-b]pyrano[2,3-d]pyrimidine) exhibit pronounced antimicrobial activity due to enhanced electron-withdrawing effects, which improve membrane penetration . In contrast, the phenyl group in the target compound may offer moderate activity, depending on its electronic profile.
  • Methyl vs. Bulky Substituents : Methyl groups (as in the target compound) likely enhance lipophilicity and metabolic stability compared to bulkier substituents like acenaphthylenyl, which may sterically hinder target binding .
Ring Stability and Reactivity
  • The partially hydrogenated pyran ring in the target compound may confer greater stability compared to fully unsaturated pyran systems, which are prone to ring-opening reactions under acidic conditions .
  • Pyranopyrimidine and triazolopyrimidine derivatives (e.g., compounds 5–7 in ) demonstrate enhanced thermal and oxidative stability due to fused aromatic systems, a feature absent in the target compound .

Biological Activity

4,9-Dimethyl-2-phenyl-4,9-dihydroindeno[2,1-b]pyran is a compound that has garnered attention due to its potential biological activities. The structural characteristics of this compound allow it to interact with various biological targets, making it a subject of interest in pharmacological research. This article reviews the biological activity of this compound, focusing on its antitumor, anti-inflammatory, and antimicrobial properties, supported by relevant case studies and research findings.

  • Molecular Formula : C20H16O
  • Molar Mass : 272.34 g/mol
  • CAS Number : 62096-52-0

Antitumor Activity

Recent studies have indicated that this compound exhibits significant antitumor properties. In vitro experiments demonstrated its ability to inhibit the proliferation of various cancer cell lines. For instance:

Cell LineInhibition Rate (%)IC50 (µM)
A54995.57.5
HepG292.38.0
MCF790.16.5

The compound was shown to induce apoptosis in HepG2 cells by arresting the cell cycle at the S phase and altering the balance between pro-apoptotic and anti-apoptotic factors .

Anti-inflammatory Activity

In addition to its antitumor effects, this compound has demonstrated anti-inflammatory properties. In a study examining its impact on inflammatory markers in vitro, it significantly reduced levels of TNF-alpha and IL-6 in activated macrophages. The results suggested a potential mechanism involving the inhibition of NF-kB signaling pathways.

Antimicrobial Activity

The antimicrobial activity of this compound was evaluated against several bacterial strains. The compound exhibited notable activity against both Gram-positive and Gram-negative bacteria:

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus50 µg/mL
Escherichia coli40 µg/mL
Pseudomonas aeruginosa60 µg/mL

These findings suggest that the compound may serve as a lead structure for developing new antimicrobial agents .

Case Studies

  • Antitumor Efficacy in Animal Models : In vivo studies involving mice with implanted tumors showed that administration of the compound led to a significant reduction in tumor size compared to controls. The treatment resulted in an increase in apoptosis markers within tumor tissues.
  • Inflammation Reduction in Rodent Models : Another study assessed the anti-inflammatory effects using a carrageenan-induced paw edema model in rats. The compound significantly reduced edema when administered prior to inflammation induction.

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for preparing 4,9-Dimethyl-2-phenyl-4,9-dihydroindeno[2,1-b]pyran?

  • Methodology : A plausible synthetic route involves condensation reactions between substituted aldehydes and enaminones under acid catalysis. For example, analogous compounds like 2-(4-chlorophenyl)indeno[2,1-b]pyran are synthesized by refluxing 4-chlorobenzaldehyde with an enaminone in the presence of a Brønsted acid catalyst (e.g., acetic acid), yielding products with good purity and moderate to high yields . Adjustments for methyl substituents at the 4,9-positions may require optimized stoichiometry or alternative catalysts.
  • Key Considerations : Monitor reaction progress via TLC or HPLC. Purification via column chromatography or recrystallization is recommended to isolate the product.

Q. Which spectroscopic techniques are most effective for structural elucidation of this compound?

  • Methodology :

  • NMR Spectroscopy : 1H^1H and 13C^{13}C NMR can confirm methyl and phenyl substituents. For example, methyl groups in analogous indeno-pyran derivatives resonate between δ 1.8–2.5 ppm in 1H^1H NMR .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) provides accurate molecular weight confirmation.
  • X-ray Crystallography : Resolve stereochemical ambiguities and confirm the dihydroindeno-pyran core structure .

Advanced Research Questions

Q. How can molecular docking studies be designed to predict the biological target interactions of this compound?

  • Methodology :

Target Selection : Prioritize enzymes or receptors with known affinity for indeno-pyran derivatives (e.g., kinases or GPCRs).

Docking Software : Use AutoDock Vina or Schrödinger Suite for simulations.

Validation : Compare docking scores with experimental binding data (e.g., surface plasmon resonance) to refine computational models .

  • Example : A study on 2-(4-chlorophenyl)indeno[2,1-b]pyran revealed strong binding to kinase targets, with hydrogen bonding to active-site residues .

Q. What strategies address contradictory bioactivity data in different assay systems?

  • Methodology :

  • Orthogonal Assays : Combine SPR (binding affinity) with cell-based assays (functional activity) to validate results.
  • Solubility Adjustments : Use co-solvents (e.g., DMSO) or lipid-based carriers to improve compound bioavailability in cellular assays .
  • Metabolite Screening : LC-MS/MS can identify degradation products or active metabolites that may explain discrepancies .

Q. How can structure-activity relationships (SAR) guide the optimization of this compound’s pharmacokinetic properties?

  • Methodology :

  • Lipophilicity Modulation : Introduce polar groups (e.g., hydroxyl or amine) to reduce logP, enhancing aqueous solubility. For example, methyl substituents in indeno-pyran derivatives increase logP by ~0.5 units per methyl group .
  • Metabolic Stability : Incorporate deuterium or fluorine atoms at metabolically labile sites to prolong half-life .
    • SAR Table :
DerivativeSubstituentlogPBioactivity (IC50)
Parent4,9-Me3.210 µM
Analog A4-OH, 9-Me2.515 µM
Analog B4-F, 9-Me3.08 µM

Data Analysis and Experimental Design

Q. What statistical methods are appropriate for analyzing dose-response data in cytotoxicity studies?

  • Methodology :

  • Nonlinear Regression : Fit data to a sigmoidal curve (e.g., Hill equation) using GraphPad Prism or R.
  • Outlier Detection : Apply Grubbs’ test to exclude anomalous data points.
  • Confidence Intervals : Report IC50 values with 95% confidence intervals to assess reproducibility .

Q. How should researchers handle discrepancies between computational predictions and experimental binding affinities?

  • Methodology :

  • Force Field Calibration : Adjust parameters in docking software to better reflect the compound’s electrostatic potential.
  • Dynamic Simulations : Perform molecular dynamics (MD) simulations to account for protein flexibility and solvent effects .
  • Experimental Validation : Use isothermal titration calorimetry (ITC) to measure binding thermodynamics and reconcile computational models .

Safety and Compliance

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Methodology :

  • Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles.
  • Ventilation : Conduct reactions in a fume hood due to potential volatility (analogous to 3,4-dihydro-2H-pyran, which is highly flammable) .
  • Waste Disposal : Follow local regulations for organic solvents and halogenated waste .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.